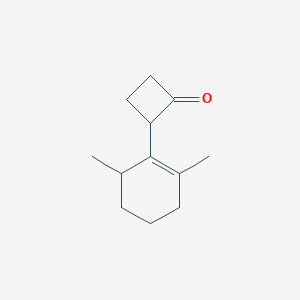![molecular formula C19H31O2P B14351440 (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane] CAS No. 93281-25-5](/img/structure/B14351440.png)
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] is a complex organic compound with a unique spiro structure. This compound is characterized by its hexadecahydrospiro configuration, which includes a cyclopenta[a]phenanthrene core fused with a dioxaphospholane ring. The stereochemistry of the compound is defined by the specific arrangement of its chiral centers, making it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the Dioxaphospholane Ring: This step typically involves the reaction of the cyclopenta[a]phenanthrene derivative with a suitable phosphorane reagent under controlled conditions.
Stereoselective Hydrogenation: The final step involves the stereoselective hydrogenation of the intermediate to achieve the desired stereochemistry at the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure hydrogenation reactors for the stereoselective hydrogenation step and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxaphospholane ring, where nucleophiles such as amines or thiols replace the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane]
- (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] analogs
Uniqueness
The uniqueness of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] lies in its spiro structure and specific stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications.
特性
CAS番号 |
93281-25-5 |
|---|---|
分子式 |
C19H31O2P |
分子量 |
322.4 g/mol |
IUPAC名 |
(8'R,9'R,10'S,13'R,14'S)-13'-methylspiro[1,3,2-dioxaphospholane-4,17'-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C19H31O2P/c1-18-10-8-15-14-5-3-2-4-13(14)6-7-16(15)17(18)9-11-19(18)12-20-22-21-19/h13-17,22H,2-12H2,1H3/t13?,14-,15+,16+,17-,18+,19?,22?/m0/s1 |
InChIキー |
DBCHZNBQNXANDP-XIJCDVEYSA-N |
異性体SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC24COPO4)CCC5[C@@H]3CCCC5 |
正規SMILES |
CC12CCC3C4CCCCC4CCC3C1CCC25COPO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


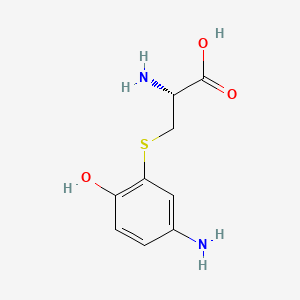
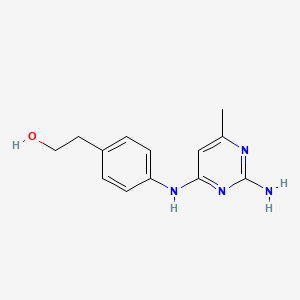
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
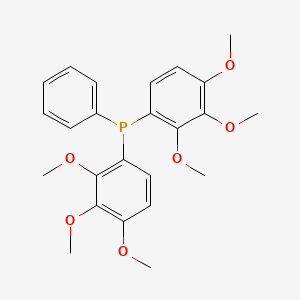
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
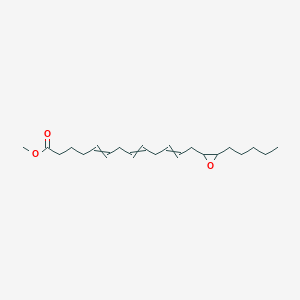
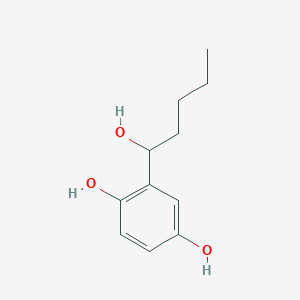
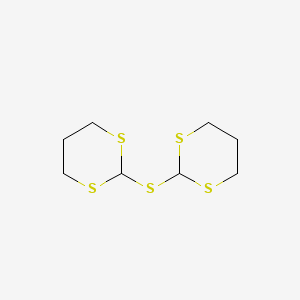
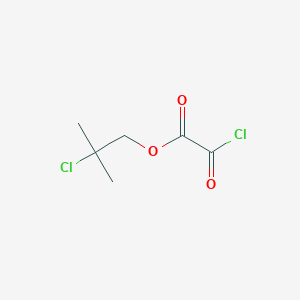
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)

![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
